5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Catalog No.
S13852884
CAS No.
M.F
C6H8BrN7
M. Wt
258.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]...

Product Name

5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

IUPAC Name

5-bromo-1-[(1-methyltriazol-4-yl)methyl]-1,2,4-triazol-3-amine

Molecular Formula

C6H8BrN7

Molecular Weight

258.08 g/mol

InChI

InChI=1S/C6H8BrN7/c1-13-2-4(10-12-13)3-14-5(7)9-6(8)11-14/h2H,3H2,1H3,(H2,8,11)

InChI Key

QSJOHFQMAWYWAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CN2C(=NC(=N2)N)Br

5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a complex heterocyclic compound characterized by the presence of two triazole rings and a bromine atom. Its molecular formula is C7H9BrN6C_7H_9BrN_6 with a molecular weight of approximately 257.09 g/mol. The compound features a unique structure that combines the properties of both 1,2,3-triazole and 1,2,4-triazole systems, making it an interesting subject for research in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction: The triazole ring can be modified through oxidation or reduction processes.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine exhibits significant biological activity. It has been identified as a potential building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties. The mechanism of action often involves interaction with specific enzymes and receptors, modulating their activity through binding interactions facilitated by the triazole rings and the bromine atom.

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring: This can be achieved by reacting 1-methyl-1H-1,2,3-triazole-4-carbaldehyde with hydrazine hydrate under controlled conditions.
  • Bromination: The formed triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
  • Industrial Production: For larger scale production, continuous flow reactors and automated synthesis methods may be employed to enhance efficiency and yield while adhering to green chemistry principles.

The compound has various applications in scientific research:

  • Medicinal Chemistry: It serves as a precursor for synthesizing new pharmaceuticals with desired biological activities.
  • Materials Science: It is used in the development of advanced materials such as polymers and nanomaterials.
  • Organic Synthesis: The compound acts as an intermediate in synthesizing more complex organic molecules.

Studies have shown that 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine interacts with various molecular targets. Its dual triazole structure allows it to effectively bind to enzymes and receptors, enhancing its potential as a therapeutic agent. The halogen bonding capability provided by the bromine atom further increases its binding affinity to biological targets.

Several compounds share structural similarities with 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine:

Compound NameDescriptionSimilarity
5-Bromo-1-methyl-1H-1,2,4-triazoleSimilar structure but lacks the additional triazole ring0.85
5-Bromo-1H-1,2,4-triazol-3-amineLacks the methyl group on the triazole ring0.67
3-Bromo-1-methyl-1H-1,2,4-triazoleContains a different substitution pattern on the triazole ring0.67
3,5-Dibromo-1-methyl-1H-1,2,4-triazoleSimilar but has two bromine atoms0.85

Uniqueness

The uniqueness of 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amines lies in its dual triazole rings and the presence of a bromine atom. These features confer distinct chemical reactivity and biological activities compared to other similar compounds .

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

257.00246 g/mol

Monoisotopic Mass

257.00246 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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